molecular formula C12H18ClN3O2 B2556547 2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride CAS No. 1286264-78-5

2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride

Cat. No.: B2556547
CAS No.: 1286264-78-5
M. Wt: 271.75
InChI Key: LYUKINGRJHXLME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that include nitration, reduction, and subsequent functional group modifications. These processes are optimized for large-scale production to meet the demands of research and pharmaceutical industries .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-4-ylmethyl group enhances the compound’s ability to interact with specific receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is unique due to the presence of both the nitro and piperidin-4-ylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-nitro-N-(piperidin-4-ylmethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c16-15(17)12-4-2-1-3-11(12)14-9-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUKINGRJHXLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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